1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, where a bromine atom is substituted at the first position, a methyl group at the second position, and a 2,2,2-trifluoroethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-4-(2,2,2-trifluoroethoxy)benzene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield 2-methyl-4-(2,2,2-trifluoroethoxy)phenol, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as a precursor for drugs or diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The trifluoroethoxy group can influence the compound’s reactivity and stability through electronic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the methyl group.
1-Bromo-2-methyl-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of the trifluoroethoxy group.
Uniqueness
1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both a bromine atom and a trifluoroethoxy group, which impart distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
1-bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-4-7(2-3-8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHRABWQLONJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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